N-(3-(2-(Piperidin-4-yl)ethoxy)phenyl)acetamide hydrochloride
Overview
Description
N-(3-(2-(Piperidin-4-yl)ethoxy)phenyl)acetamide hydrochloride is a chemical compound with the molecular formula C15H23ClN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-(Piperidin-4-yl)ethoxy)phenyl)acetamide hydrochloride typically involves the reaction of 3-(2-(4-piperidinyl)ethoxy)aniline with acetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-(Piperidin-4-yl)ethoxy)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide N-oxide, while reduction may produce N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}ethylamine .
Scientific Research Applications
N-(3-(2-(Piperidin-4-yl)ethoxy)phenyl)acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-(2-(Piperidin-4-yl)ethoxy)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide
- N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}ethylamine
- N-{3-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide N-oxide
Uniqueness
N-(3-(2-(Piperidin-4-yl)ethoxy)phenyl)acetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
N-[3-(2-piperidin-4-ylethoxy)phenyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-12(18)17-14-3-2-4-15(11-14)19-10-7-13-5-8-16-9-6-13;/h2-4,11,13,16H,5-10H2,1H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDGQPNHAFUKBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219981-38-0 | |
Record name | Acetamide, N-[3-[2-(4-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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